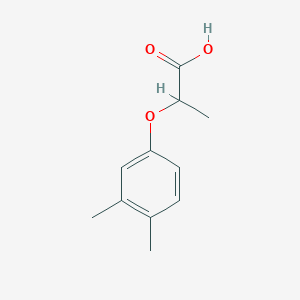

2-(3,4-Dimethylphenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOGKMYERRPYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397459 | |

| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25141-00-8 | |

| Record name | 2-(3,4-Dimethylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25141-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the History and Discovery of 2-(3,4-Dimethylphenoxy)propanoic Acid

Foreword: Charting the Unseen - The Story of a Phenoxypropanoic Acid Derivative

In the vast landscape of chemical compounds, some molecules, like the famed 2,4-D and ibuprofen, command the spotlight, their histories well-documented and their applications widely recognized. Others, however, reside in the quieter corners of chemical literature, their stories waiting to be pieced together from the broader narrative of their chemical family. 2-(3,4-Dimethylphenoxy)propanoic acid belongs to the latter category. While not a household name, its structural lineage as a phenoxypropanoic acid places it at the intersection of significant discoveries in agrochemicals and pharmaceuticals. This guide endeavors to provide a comprehensive technical overview of this compound, acknowledging the scarcity of direct historical records by drawing upon the rich history of its chemical relatives to illuminate its likely origins, synthesis, and potential biological significance. For the researcher, scientist, or drug development professional, this document serves as a foundational resource, bridging the known and the inferred to present a complete scientific picture.

Section 1: The Phenoxyalkanoic Acid Saga - A Legacy of Discovery

The story of this compound is intrinsically linked to the broader history of phenoxyalkanoic acids, a class of compounds that rose to prominence in the mid-20th century. The initial impetus for the exploration of these molecules was the discovery of plant growth-regulating properties, leading to the development of the first selective herbicides.

The Dawn of Synthetic Auxins

The journey began with the elucidation of the structure of indole-3-acetic acid (IAA), a natural plant hormone or auxin. This discovery sparked a wave of research into synthetic molecules that could mimic IAA's effects. The phenoxyacetic acids, and later the phenoxypropanoic acids, emerged as potent synthetic auxins. This class of compounds could induce uncontrolled growth in broadleaf weeds, leading to their demise while leaving grass crops largely unaffected. This selective herbicidal activity revolutionized agriculture.

Chirality and Biological Activity: A Crucial Distinction

A significant milestone in the development of phenoxypropanoic acid herbicides was the recognition of the importance of stereochemistry. Compounds like 2-(phenoxy)propanoic acid possess a chiral center at the C-2 position of the propanoic acid moiety. It was discovered that the biological activity, specifically the herbicidal efficacy, resided almost exclusively in the (R)-enantiomer. This finding had profound implications for the chemical industry, driving the development of stereoselective synthesis and resolution techniques to produce enantiomerically pure active ingredients, thereby reducing the environmental load and improving cost-effectiveness.

Section 2: Synthesis of this compound - A Methodological Deep Dive

The Williamson Ether Synthesis: A Cornerstone of Phenoxypropanoic Acid Production

The Williamson ether synthesis is a robust and widely employed method for forming an ether linkage. In the context of this compound, this involves the reaction of 3,4-dimethylphenol with a 2-halopropanoic acid or its ester under basic conditions.

Conceptual Workflow of Williamson Ether Synthesis:

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Deprotonation of Phenol: To a solution of 3,4-dimethylphenol in a suitable solvent (e.g., ethanol or water), an equimolar amount of a base such as sodium hydroxide is added. The mixture is stirred at room temperature to facilitate the formation of the sodium 3,4-dimethylphenoxide salt.

-

Nucleophilic Substitution: A solution of 2-chloropropanoic acid (or its ester) is then added dropwise to the reaction mixture. The temperature is typically raised to reflux to drive the SN2 reaction to completion.

-

Workup and Isolation: After the reaction is complete (monitored by techniques like TLC or GC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure acid.

Alternative Synthetic Routes

While the Williamson ether synthesis is the most direct approach, other methods have been developed for the synthesis of phenoxypropanoic acids, often to achieve higher yields, better purity, or stereoselectivity. One such approach involves the use of phase-transfer catalysis to facilitate the reaction between the phenoxide and the alkyl halide, which can lead to milder reaction conditions and improved efficiency[1].

Section 3: Biological Activity and Mechanism of Action - An Inferential Analysis

Direct and extensive studies on the biological activity of this compound are not prevalent in publicly accessible literature. However, based on its structural similarity to other well-characterized phenoxypropanoic acids, we can infer its likely biological properties and mechanism of action.

Herbicidal Potential: The Synthetic Auxin Pathway

The most prominent biological activity of many phenoxypropanoic acids is their herbicidal action as synthetic auxins. It is highly probable that this compound exhibits similar properties.

Proposed Mechanism of Action as a Synthetic Auxin:

Caption: Proposed mechanism of action of this compound as a synthetic auxin herbicide.

This mechanism involves the compound binding to auxin receptors in plant cells, leading to the degradation of transcriptional repressors. This, in turn, activates the expression of auxin-responsive genes, resulting in uncontrolled and disorganized growth that ultimately leads to the death of susceptible plants.

Potential Pharmaceutical Applications

Beyond agriculture, certain phenoxypropanoic acid derivatives have found applications in medicine. For instance, fenoprofen, which is 2-(3-phenoxyphenyl)propanoic acid, is a nonsteroidal anti-inflammatory drug (NSAID)[2][3]. While there is no direct evidence, the structural motif of this compound suggests that it could be investigated for similar pharmacological activities.

Quantitative Data on Related Compounds:

The following table presents data for some well-known phenoxypropanoic acids to provide context for the potential properties of the 2-(3,4-dimethyl) derivative.

| Compound | Primary Application | Key Biological Target |

| Dichlorprop | Herbicide | Auxin receptors |

| Mecoprop | Herbicide | Auxin receptors |

| Fenoprofen | NSAID | Cyclooxygenase (COX) enzymes |

Section 4: The Path Forward - Research and Development Perspectives

The history of this compound is largely unwritten. For researchers and drug development professionals, this presents a unique opportunity. The established synthetic routes provide a clear path to obtaining this compound for further investigation. Key areas for future research include:

-

Stereoselective Synthesis: Developing efficient methods for the synthesis of the individual (R)- and (S)-enantiomers to enable a thorough evaluation of their respective biological activities.

-

Biological Screening: Conducting comprehensive screening of the racemic mixture and individual enantiomers for herbicidal, anti-inflammatory, and other potential pharmacological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related dimethylphenoxypropanoic acid isomers to understand how the position of the methyl groups on the phenyl ring influences biological activity.

Conclusion: An Open Chapter in Chemical History

While the specific discovery and historical development of this compound remain to be fully elucidated from the annals of chemical research, its identity as a member of the phenoxypropanoic acid family provides a robust framework for understanding its probable synthesis and potential biological significance. This guide has aimed to construct a comprehensive technical narrative by drawing on the well-documented history of its chemical congeners. For the scientific community, this compound represents not just a molecule, but an invitation to explore, to discover, and to potentially write a new chapter in the ongoing story of chemical innovation.

References

-

BIOGEN Científica. This compound. [Link]

- Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

- Google Patents.

- Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egypt. J. Chem., 54(5).

- Google Patents.

- Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

- Google Patents. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)

- Singh, R., & Kumar, V. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Applicable Chemistry, 8(4), 1845-1851.

- Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

-

PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]

- Kurbatov, S. V., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(13), 5085.

- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7195.

Sources

- 1. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

- 2. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

- 3. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

Early Investigations of 2-(3,4-Dimethylphenoxy)propanoic Acid: A Technical Guide

This technical guide provides a comprehensive exploration of the foundational chemistry and plausible early studies of 2-(3,4-Dimethylphenoxy)propanoic acid. While specific seminal research exclusively detailing the initial synthesis and evaluation of this particular molecule is not extensively documented in readily accessible literature, this guide reconstructs the likely scientific journey of its early investigation. This reconstruction is grounded in the well-established principles of aryloxyalkanoic acid chemistry and the historical context of herbicide development. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the core synthesis, characterization, and hypothetical early biological screening of this compound.

Introduction: The Dawn of a New Class of Herbicides

The mid-20th century marked a paradigm shift in agriculture with the advent of synthetic herbicides. Among the most impactful discoveries were the aryloxyalkanoic acids, a class of compounds that offered selective control of broadleaf weeds in vital cereal crops. The pioneering work on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s laid the groundwork for a vast field of research into structurally related molecules. This compound emerges from this scientific landscape as a logical extension of the exploration into the structure-activity relationships of phenoxypropanoic acid derivatives. Although its specific early history is not as prominently recorded, its synthesis and potential biological activity would have been a subject of interest in the quest for novel and more effective herbicides.

Core Synthetic Strategy: The Williamson Ether Synthesis

The cornerstone of aryloxyalkanoic acid synthesis, and undoubtedly the method that would have been employed in the early studies of this compound, is the Williamson ether synthesis. This robust and versatile reaction, first reported in 1850, involves the reaction of an alkoxide with a primary alkyl halide. In the context of our target molecule, this translates to the reaction of a phenoxide (the conjugate base of a phenol) with an α-halopropionate.

The causality behind this choice of reaction is multifold:

-

High Reliability and Broad Substrate Scope: The Williamson ether synthesis is a well-understood and highly reliable method for forming ether linkages. It can accommodate a wide variety of substituted phenols and alkyl halides, making it ideal for creating libraries of compounds for screening.

-

Favorable Reaction Kinetics: The reaction proceeds via an SN2 mechanism, which is generally efficient and predictable for primary alkyl halides.

-

Readily Available Starting Materials: The precursors for the synthesis, such as substituted phenols and α-halopropionic acids, were and are readily accessible chemical building blocks.

The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether bond.

A Plausible Early Synthesis and Characterization of this compound

The following protocol outlines a scientifically sound, step-by-step methodology for the synthesis of this compound, as would have been logically pursued in its early investigation.

Synthesis Protocol

Objective: To synthesize this compound via Williamson ether synthesis.

Reactants:

| Compound | Molar Mass ( g/mol ) | Role |

| 3,4-Dimethylphenol | 122.16 | Phenolic Substrate |

| Ethyl 2-bromopropanoate | 181.03 | Alkylating Agent |

| Sodium Hydroxide | 40.00 | Base |

| Diethyl Ether | 74.12 | Solvent |

| Hydrochloric Acid | 36.46 | Acid for Workup |

| Anhydrous Magnesium Sulfate | 120.37 | Drying Agent |

Step-by-Step Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 12.2 g (0.1 mol) of 3,4-dimethylphenol in 100 mL of diethyl ether.

-

To this solution, add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water. Stir the biphasic mixture vigorously for 30 minutes to ensure complete formation of the sodium 3,4-dimethylphenoxide.

-

Alkylation: To the stirred mixture, add 18.1 g (0.1 mol) of ethyl 2-bromopropanoate dropwise over a period of 15 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of water, and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(3,4-dimethylphenoxy)propanoate.

-

Hydrolysis: To the crude ester, add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of ethanol and 20 mL of water. Heat the mixture to reflux for 2 hours.

-

Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with 100 mL of water and acidify with concentrated hydrochloric acid until a white precipitate forms.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization

In the early studies, the characterization of the newly synthesized compound would have relied on a combination of physical and spectroscopic methods:

-

Melting Point Determination: A sharp melting point is a key indicator of purity.

-

Elemental Analysis: To confirm the empirical formula (C₁₁H₁₄O₃).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the number and connectivity of the protons in the molecule.

Hypothetical Early Biological Screening: The Quest for Herbicidal Activity

Given the established herbicidal properties of aryloxyalkanoic acids, a primary objective of the early studies of this compound would have been to assess its biological activity. The following outlines a plausible experimental workflow for such a screening.

Experimental Workflow for Herbicidal Activity Screening

Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound on representative broadleaf and grass weed species.

Step-by-Step Protocol:

-

Compound Formulation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetone) with a surfactant to aid in application and plant uptake.

-

Plant Species Selection: Select a panel of common weed species, including both broadleaf (e.g., Amaranthus retroflexus - redroot pigweed) and grass (e.g., Echinochloa crus-galli - barnyardgrass) varieties.

-

Pre-emergence Assay:

-

Sow seeds of the selected weed species in pots containing a standardized soil mixture.

-

Apply different concentrations of the formulated compound to the soil surface.

-

Include positive (a known herbicide) and negative (solvent and surfactant only) controls.

-

Place the pots in a controlled environment (greenhouse) and monitor for seed germination and seedling growth over a period of 2-3 weeks.

-

Assess herbicidal effect by measuring parameters such as germination rate, seedling height, and biomass.

-

-

Post-emergence Assay:

-

Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).

-

Apply different concentrations of the formulated compound as a foliar spray.

-

Include appropriate controls.

-

Return the plants to the greenhouse and observe for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) over 2-3 weeks.

-

Quantify the herbicidal effect by visual rating scales and by measuring plant biomass.

-

-

Data Analysis: Analyze the dose-response data to determine the concentration required for 50% inhibition of growth (GR₅₀) for each species.

Data Presentation and Visualization

Physicochemical Properties

| Property | Value |

| CAS Number | 25141-00-8 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Workflow for early-stage herbicidal activity screening.

Conclusion

The early investigation of this compound, while not prominently detailed in the historical scientific record, can be confidently reconstructed through an understanding of the prevailing chemical synthesis techniques and the driving forces of agrochemical research of the era. The Williamson ether synthesis would have been the logical and efficient route to this molecule, and its subsequent biological evaluation would have followed established protocols for herbicide screening. This technical guide provides a robust framework for understanding the foundational science behind this compound, offering valuable insights for contemporary researchers in the field.

References

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

- Slade, R. E., Templeman, W. G., & Sexton, W. A. (1945). Plant-growth substances as selective weed-killers.

- Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted phenoxy and benzoic acid growth substances and the relation of structure to physiological activity. Contributions from Boyce Thompson Institute, 12, 321-343.

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethylphenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3,4-Dimethylphenoxy)propanoic acid (CAS No. 25141-00-8). Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the structural attributes, and predicted and experimentally analogous physicochemical parameters. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices. This guide aims to serve as an authoritative resource, integrating technical data with practical insights to facilitate the effective application and study of this compound.

Introduction: Unveiling this compound

This compound belongs to the class of aryloxyalkanoic acids, a chemical family with significant importance in various industrial and research sectors, notably in the development of herbicides and pharmaceuticals. The biological activity of these compounds is often linked to their specific molecular structure and resulting physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets.

A thorough understanding of properties such as molecular weight, melting point, boiling point, solubility, and acidity (pKa) is paramount for formulation development, quality control, and predicting environmental fate. This guide provides a detailed examination of these properties, offering both available data and robust methodologies for their empirical determination.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical compound is to establish its molecular identity. The structural formula, molecular formula, and molecular weight are fundamental descriptors.

The molecule consists of a propanoic acid moiety linked to a 3,4-dimethylphenyl group through an ether linkage. The presence of a chiral center at the second carbon of the propanoic acid chain means that this compound can exist as two enantiomers, (R)- and (S)-2-(3,4-dimethylphenoxy)propanoic acid. The stereochemistry can significantly influence its biological activity, a critical consideration in both pharmaceutical and agrochemical applications.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties: A Tabulated Summary

| Property | Value (Isomer: 2-(2,3-Dimethylphenoxy)propanoic acid) | Method of Determination |

| Melting Point | 122-124 °C[3] | Capillary Melting Point |

| Boiling Point | 321.4 ± 27.0 °C (Predicted)[3] | Computational Prediction |

| pKa | 3.28 ± 0.10 (Predicted)[3] | Computational Prediction |

| Solubility | Data not available. Expected to be poorly soluble in water and soluble in organic solvents like ethanol, methanol, and acetone. | Experimental (e.g., Shake-flask method) |

| LogP | Data not available. Expected to be in the range of 2-3 based on its structure. | Experimental (e.g., HPLC) or Computational |

Experimental Protocols for Physicochemical Characterization

This section provides detailed, standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid. It is the temperature at which the solid phase transitions to the liquid phase.

Methodology: Capillary Melting Point

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The melting point is reported as this range.

Causality: A sharp melting range (typically less than 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is a measure of the acidity of a compound. For a carboxylic acid like this compound, it represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of the acid and dissolve it in a suitable solvent mixture, typically water with a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Causality: The pKa value is critical for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological receptors.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying functional groups.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number and types of protons and their neighboring protons, while ¹³C NMR provides information about the different carbon environments.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Data Interpretation:

-

¹H NMR: Expect signals for the aromatic protons, the methine proton of the propanoic acid chain, the methyl protons of the propanoic acid chain, and the two methyl groups on the aromatic ring. The splitting patterns (e.g., doublet for the propanoic methyl, quartet for the methine) will confirm the connectivity.

-

¹³C NMR: Expect distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methine carbon, and the methyl carbons.

-

Causality: The chemical shifts and coupling constants observed in the NMR spectra provide unambiguous evidence for the molecular structure.

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum.

-

Data Interpretation: Look for characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹).[4]

-

A strong C=O stretch from the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).[4]

-

C-O stretching vibrations from the ether linkage and the carboxylic acid.

-

C-H stretching and bending vibrations from the aromatic ring and the alkyl groups.

-

Causality: The presence of these characteristic peaks confirms the presence of the carboxylic acid and ether functional groups.

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

-

Ionization: Ionize the sample using either EI or ESI.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragments that are consistent with the proposed structure.

-

Causality: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides corroborating evidence for the structure.

Diagram: Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

Chromatographic Analysis

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and for quantitative analysis.

Methodology: Reversed-Phase HPLC (RP-HPLC)

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

HPLC System:

-

Column: A C18 column is typically suitable for this type of compound.[5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to keep the carboxylic acid protonated) and an organic solvent like acetonitrile or methanol.[5]

-

Detector: A UV detector set to a wavelength where the aromatic ring absorbs (e.g., around 220-280 nm).[5]

-

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

-

Data Interpretation: A pure sample should exhibit a single major peak. The area of the peak is proportional to the concentration of the compound.

Causality: This method is essential for quality control, allowing for the detection and quantification of impurities. By using a chiral stationary phase, HPLC can also be used to separate and quantify the (R)- and (S)-enantiomers.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While specific experimental data for this compound is limited, this guide has presented data from a close isomer and, more importantly, has outlined robust and standard experimental protocols for the determination of its key properties. By following these methodologies, researchers can obtain reliable data to support their work in drug discovery, agrochemical development, and other scientific endeavors. The emphasis on the rationale behind each experimental choice is intended to empower scientists to not only generate data but also to understand its significance and limitations.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

-

Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-440. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 25141-00-8|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(2,3-DIMETHYLPHENOXY)PROPANOIC ACID CAS#: 22504-84-3 [m.chemicalbook.com]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

An In-depth Technical Guide to the Biological Activity of 2-(3,4-Dimethylphenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive examination of the biological activity of 2-(3,4-Dimethylphenoxy)propanoic acid, a member of the aryloxyphenoxypropionate (APP) class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, its structural classification allows for a robust extrapolation of its mechanism of action based on the extensive research conducted on APP herbicides. This guide will delve into the primary biochemical target of this class of compounds, the enzyme Acetyl-CoA Carboxylase (ACCase), and the downstream cellular and physiological consequences of its inhibition. Furthermore, we will explore the molecular basis for the selective herbicidal activity of APP compounds against grass species. Detailed experimental protocols for key biological assays, data interpretation, and visual representations of the pertinent biochemical pathways are provided to empower researchers and drug development professionals in their investigation of this and related molecules.

Introduction: The Aryloxyphenoxypropionate Class of Herbicides

The aryloxyphenoxypropionates (APPs), often referred to as "fops," are a significant class of post-emergence herbicides valued for their selective control of grass weeds in broadleaf crops.[1] Their discovery and development marked a pivotal advancement in agricultural weed management. This compound belongs to this chemical family, and as such, its biological activity is predicted to align with the well-established mode of action of this group. The defining characteristic of APP herbicides is their potent and specific inhibition of a crucial enzyme in plant lipid biosynthesis, Acetyl-CoA Carboxylase (ACCase).[2][3] This guide will elucidate this primary mechanism of action, which is the cornerstone of the herbicidal efficacy of this class of compounds.

Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal activity of this compound and other APP herbicides stems from their highly specific inhibition of Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[4][5] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[2] This enzymatic reaction is fundamental for the production of lipids, which are essential components of cell membranes and play vital roles in energy storage and signaling.

The inhibition of ACCase by APP herbicides disrupts the production of malonyl-CoA, a key building block for fatty acid synthesis.[6] This cessation of fatty acid production has catastrophic consequences for the plant, leading to a failure to form new cell membranes, ultimately resulting in growth arrest and cell death.[4][7] The meristematic regions of grasses, areas of rapid cell division and growth, are particularly susceptible to the effects of ACCase inhibition.[8]

The Biochemical Pathway of ACCase Inhibition

The following diagram illustrates the central role of ACCase in fatty acid biosynthesis and the point of inhibition by aryloxyphenoxypropionate herbicides.

Caption: Inhibition of Acetyl-CoA Carboxylase by APP Herbicides.

Stereospecificity of Biological Activity

A noteworthy characteristic of many aryloxyphenoxypropionate herbicides is the stereospecificity of their biological activity. The propanoic acid moiety contains a chiral center, and it is typically the (R)-enantiomer that exhibits significantly higher herbicidal efficacy.[9] This is attributed to the specific stereochemical requirements of the binding site on the ACCase enzyme. The (S)-enantiomer is often inactive or possesses substantially lower inhibitory activity. This highlights the importance of chiral synthesis or resolution in the development of effective APP herbicides.

Basis of Selectivity: Grasses vs. Broadleaf Plants

A key attribute of aryloxyphenoxypropionate herbicides is their selective toxicity towards grass species, while broadleaf crops remain largely unaffected. This selectivity is not due to differences in uptake or translocation but rather to a fundamental difference in the structure of the ACCase enzyme between these two plant groups.[1][8]

Grasses possess a homomeric form of ACCase in their chloroplasts, where all subunits are encoded by a single gene. This form of the enzyme is highly sensitive to inhibition by APP herbicides. In contrast, most broadleaf plants have a heteromeric ACCase in their plastids, composed of multiple, distinct subunits. This heteromeric form is insensitive to APP herbicides.[1]

| Plant Type | ACCase Structure in Plastids | Sensitivity to APP Herbicides |

| Grasses (Monocots) | Homomeric (single, large multi-functional polypeptide) | High |

| Broadleaf Plants (Dicots) | Heteromeric (multiple, distinct subunits) | Low to Insensitive |

Table 1: ACCase Structure and Sensitivity to Aryloxyphenoxypropionate Herbicides.

Secondary Mechanism of Action: Induction of Oxidative Stress

Some studies suggest that in addition to the primary mechanism of ACCase inhibition, APP herbicides may also induce oxidative stress in susceptible plants.[4][7] The generation of reactive oxygen species (ROS) can lead to lipid peroxidation, damaging cell membranes and contributing to the overall phytotoxicity of the compound. However, it is generally accepted that ACCase inhibition is the primary and most significant mode of action.

Experimental Protocols for Biological Activity Assessment

To characterize the biological activity of this compound or related compounds, a series of in vitro and in vivo assays are recommended.

In Vitro ACCase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the ACCase enzyme.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound against ACCase.

Methodology:

-

Enzyme Extraction: Isolate ACCase from a susceptible grass species (e.g., maize, barley, or a target weed species). This typically involves tissue homogenization, centrifugation, and ammonium sulfate precipitation.

-

Assay Reaction: The activity of ACCase is measured by quantifying the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA.

-

Reaction Mixture: A typical reaction mixture includes the enzyme extract, ATP, acetyl-CoA, MgCl₂, and H¹⁴CO₃⁻.

-

Inhibition Assay: Prepare a series of dilutions of the test compound (this compound) and pre-incubate with the enzyme extract before initiating the reaction by adding the substrates.

-

Quantification: After a set incubation period, stop the reaction and measure the radioactivity incorporated into malonyl-CoA using liquid scintillation counting.

-

Data Analysis: Plot the percentage of ACCase inhibition against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.

Whole Plant Herbicidal Efficacy Assay

This assay assesses the in vivo biological activity of the compound on target and non-target plant species.

Objective: To determine the GR50 (the dose required to cause a 50% reduction in plant growth) for susceptible and tolerant plant species.

Methodology:

-

Plant Cultivation: Grow susceptible grass species (e.g., barnyardgrass, foxtail) and tolerant broadleaf species (e.g., soybean, cotton) under controlled greenhouse conditions.

-

Herbicide Application: Apply the test compound as a post-emergence spray at various application rates. A suitable formulation with adjuvants should be used to ensure proper leaf uptake.

-

Growth Assessment: After a specified period (e.g., 14-21 days), assess the herbicidal effect by measuring parameters such as plant height, fresh weight, or dry weight. Visual injury ratings can also be recorded.

-

Data Analysis: Plot the percentage of growth reduction against the herbicide application rate. The GR50 value is calculated from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the biological activity of a potential APP herbicide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 9. researchgate.net [researchgate.net]

2-(3,4-Dimethylphenoxy)propanoic acid CAS number 25141-00-8

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)propanoic Acid

Introduction

This compound, identified by CAS number 25141-00-8, is a carboxylic acid derivative belonging to the class of aryloxyphenoxypropanoic acids.[1][] Structurally, it features a propanoic acid moiety linked via an ether bond to a 3,4-dimethylphenyl group. This arrangement imparts specific chemical characteristics that make it a valuable intermediate in various fields of organic synthesis. While not as extensively studied as some other members of its class, its structure suggests potential applications as a building block for more complex molecules, including heterocyclic compounds and potential biologically active agents.[3] This guide provides a detailed examination of its physicochemical properties, a robust synthesis protocol with mechanistic insights, a validated analytical workflow, and essential safety protocols for its handling.

Physicochemical and Structural Data

A comprehensive understanding of a compound begins with its fundamental properties. The key identifiers and physicochemical characteristics of this compound are summarized below. This data is critical for designing synthetic routes, developing analytical methods, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 25141-00-8 | [1][][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | This compound | [] |

| Synonyms | AKOS B013841, TIMTEC-BB SBB009314 | [] |

| InChI Key | UIOGKMYERRPYJZ-UHFFFAOYSA-N | [] |

Synthesis Methodology: Williamson Ether Synthesis

The most direct and industrially scalable approach for synthesizing this compound is the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a highly nucleophilic phenoxide, which then attacks an alkyl halide. In this context, 3,4-dimethylphenol serves as the nucleophile precursor, and an ester of 2-bromopropanoic acid acts as the electrophile.

Causality and Experimental Rationale

-

Choice of Base: A moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group of 3,4-dimethylphenol. The resulting sodium or potassium 3,4-dimethylphenoxide is a potent nucleophile. Using an ester of the propanoic acid (e.g., ethyl 2-bromopropanoate) instead of the free acid prevents an acid-base side reaction with the phenoxide, which would consume the nucleophile and halt the desired etherification.

-

Solvent Selection: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (Na⁺ or K⁺) while leaving the phenoxide anion relatively "bare" and highly reactive, thus accelerating the Sₙ2 reaction.

-

Reaction Conditions: Gentle heating is typically required to overcome the activation energy of the reaction without promoting elimination side reactions.

-

Hydrolysis Step: The initial reaction yields the ethyl ester of the target compound.[5] A subsequent saponification (base-catalyzed hydrolysis) step using aqueous NaOH is necessary to convert the ester into the final carboxylic acid. Acidification is the final step to protonate the carboxylate salt and precipitate the desired product.

Detailed Experimental Protocol

Step 1: Ether Formation (Synthesis of Ethyl 2-(3,4-dimethylphenoxy)propanoate)

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethylphenol (12.2 g, 0.1 mol) and acetone (100 mL).

-

Add anhydrous potassium carbonate (20.7 g, 0.15 mol). The carbonate acts as the base and a dehydrating agent.

-

Stir the suspension vigorously and add ethyl 2-bromopropanoate (21.7 g, 0.12 mol) dropwise over 15 minutes. The slight excess of the electrophile ensures complete consumption of the valuable phenol.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃).

-

Evaporate the acetone from the filtrate under reduced pressure to yield the crude ethyl ester.

Step 2: Saponification and Acidification

-

Dissolve the crude ethyl ester in ethanol (80 mL) in a 250 mL round-bottom flask.

-

Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (40 mL).

-

Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (indicated by the disappearance of the ester spot on TLC).

-

Cool the reaction mixture and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid (HCl).

-

The white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C.

Visual Workflow: Synthesis```dot

Caption: Standard workflow for purity analysis via RP-HPLC.

Safety, Handling, and Toxicology

Proper handling of this compound is crucial to ensure laboratory safety. While specific toxicological data for this compound is limited, data from structurally related phenoxypropanoic acids and propionic acid itself indicate a potential for irritation.

Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation. [6][7][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. * Handling: Use the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. [6][9]Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [9]* Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it into a suitable container for disposal. [9]* First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [9] * Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. [9] * Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Disposal must be conducted in accordance with local, state, and federal regulations.

-

References

- SAFETY D

- This compound | CAS 25141-00-8. Santa Cruz Biotechnology.

- CAS 25141-00-8 this compound. BOC Sciences.

- 25141-00-8|this compound. BLD Pharm.

- SAFETY DATA SHEET - 3-(3,4-Dimethoxyphenyl)propionic acid. Thermo Fisher Scientific.

- 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid. Smolecule.

- 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds.

- Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer.

- An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Benchchem.

- This compound ethyl ester. ChemicalBook.

- 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019. PubChem.

- 3-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 776001. PubChem.

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.

Sources

- 1. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. 25141-00-8|this compound|BLD Pharm [bldpharm.com]

- 5. guidechem.com [guidechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 776001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

2-(3,4-Dimethylphenoxy)propanoic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-(3,4-Dimethylphenoxy)propanoic acid

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action for this compound, a member of the phenoxycarboxylic acid class of herbicides. Its herbicidal activity is rooted in its function as a synthetic auxin, mimicking the natural plant hormone Indole-3-Acetic Acid (IAA). By binding to auxin receptors, it initiates a signaling cascade that leads to an auxin "overdose," causing unregulated and uncontrolled growth in susceptible plants, primarily broadleaf species. This guide elucidates the molecular interactions, the resultant physiological disruptions, and the established experimental methodologies used to characterize these processes. We will explore the core signaling pathway, the basis for plant selectivity, and the metabolic fate of the compound, providing a foundational understanding for research and development professionals.

Part 1: Compound Profile and Classification

Chemical Identity

-

Compound Name: this compound

-

CAS Number: 25141-00-8[1]

-

Molecular Formula: C₁₁H₁₄O₃

-

Molecular Weight: 194.23 g/mol [1]

-

Class: Phenoxycarboxylic acid

Herbicidal Classification

This compound is classified as a synthetic auxin herbicide.[2] This group of herbicides, which includes well-known compounds like 2,4-D and MCPA, functions by mimicking the action of the natural plant hormone auxin.[3][4] They are renowned for their selective control of broadleaf (dicotyledonous) weeds in grass (monocotyledonous) crops.[5] The herbicidal action is not caused by a single factor but by the widespread disruption of multiple growth processes in susceptible plants.[2]

Part 2: The Core Mechanism: Synthetic Auxin Action

The fundamental mechanism of this compound is its ability to simulate the endogenous plant hormone IAA.[6] In normal plant physiology, auxin gradients regulate critical processes like cell elongation, division, and differentiation. Synthetic auxins like the topic compound are not readily metabolized by the plant's natural degradation pathways, leading to a persistent and overwhelming hormonal signal.[6] This "overdose" triggers a cascade of unregulated gene expression, ultimately causing the plant to "grow to death".[5][7]

The key difference lies in persistence and concentration. While natural IAA is tightly regulated, synthetic auxins overwhelm these controls, leading to the characteristic symptoms of herbicidal action.

| Feature | Natural Auxin (IAA) | Synthetic Auxin (e.g., this compound) |

| Regulation | Tightly controlled via synthesis, transport, and degradation. | Bypasses natural degradation pathways, leading to accumulation.[6] |

| Concentration | Present in low, optimal physiological concentrations. | Applied exogenously at supra-optimal concentrations. |

| Effect | Coordinated and regulated plant growth and development. | Uncontrolled, rapid, and disorganized growth, leading to plant death.[7] |

| Primary Target | Binds to auxin receptors (e.g., TIR1/AFB) to regulate gene expression. | Binds to the same auxin receptors, but persistently activates them.[5] |

Part 3: Molecular Targets and Signaling Cascade

The herbicidal effects are initiated by the binding of the synthetic auxin to a specific class of auxin co-receptors.

The TIR1/AFB Receptor Complex

The primary molecular target for synthetic auxins is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[5] These proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The synthetic auxin molecule fits into a "promiscuous pocket" on the TIR1 protein, effectively acting as a 'molecular glue' that stabilizes the interaction between the TIR1/AFB receptor and a family of transcriptional repressor proteins known as Aux/IAAs.[5]

Signal Transduction and Transcriptional Reprogramming

-

Binding and Complex Formation: In the presence of the synthetic auxin, the SCF-TIR1/AFB complex binds tightly to Aux/IAA repressor proteins.

-

Ubiquitination and Degradation: This binding event tags the Aux/IAA proteins for destruction via the 26S proteasome pathway.

-

De-repression of Transcription: The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.

-

Uncontrolled Gene Expression: The now-active ARFs drive massive, unregulated transcription of genes involved in cell wall modification (e.g., expansins), cell division, and ethylene biosynthesis, leading to the observed physiological disruptions.[2]

Below is a diagram illustrating this core signaling pathway.

Part 6: Metabolism in Planta

The fate of a herbicide within the plant is critical to its efficacy and selectivity. Plant metabolism of xenobiotics typically occurs in two phases. [8]

-

Phase I: Transformation. The initial herbicide molecule is modified through reactions like oxidation, reduction, or hydrolysis. These reactions often introduce a more reactive functional group. [8]* Phase II: Conjugation. The modified molecule (or the parent compound) is conjugated to endogenous molecules such as sugars, amino acids, or glutathione. This process generally detoxifies the herbicide and increases its water solubility, facilitating sequestration into the vacuole. [8] For phenoxypropanoic acids, a key metabolic step can be the hydrolysis of ester formulations into the parent acid, which is the herbicidally active form. [7][9]The rate and pathway of this metabolism are crucial determinants of whether a plant is susceptible or tolerant. [6]

References

- University of Florida, IFAS Extension. Organo-auxin Herbicides.

- University of California, ANR. On the Selectivity and Mechanism of Action of the Phenoxy (Auxin) Herbicides. UC ANR Portal.

-

Wikipedia. Phenoxy herbicide. [Link]

- Herbicide Symptoms Tool. Synthetic Auxins.

-

Grossmann, K. (2010). Mechanism of action of natural auxins and the auxinic herbicides. ResearchGate. [Link]

-

Bruna, C., et al. (2023). Auxin herbicide molecules from all known chemical classes that were utilized in the study. ResearchGate. [Link]

-

Doherty, R., et al. (2019). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health. [Link]

-

Singh, S., et al. (2014). Persistence of herbicide fenoxaprop ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions. Environmental Monitoring and Assessment. [Link]

-

Wittich, R. M., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI. [Link]

- Bayer, D. E. Herbicide Metabolism in Plants.

Sources

- 1. scbt.com [scbt.com]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. my.ucanr.edu [my.ucanr.edu]

- 7. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 8. my.ucanr.edu [my.ucanr.edu]

- 9. Persistence of herbicide fenoxaprop ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-(3,4-Dimethylphenoxy)propanoic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(3,4-Dimethylphenoxy)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the nuclear magnetic resonance (¹H NMR and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this compound. The guide emphasizes the causal relationships behind experimental choices and provides a framework for data interpretation, grounded in established spectroscopic principles. While experimental spectra for the title compound are not publicly available, this guide utilizes predicted data and draws upon spectral information from closely related analogs to present a robust and instructive analysis.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a substituted aromatic ring linked to a propanoic acid moiety via an ether linkage, presents a unique set of spectroscopic characteristics. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

This guide is structured to provide a deep dive into the spectroscopic profile of this compound. Each section is dedicated to a specific spectroscopic technique, offering a logical progression from the foundational principles to the nuanced interpretation of the spectral data. The methodologies described herein represent best practices in analytical chemistry, ensuring the trustworthiness and reproducibility of the analytical workflow.

Molecular Structure and Spectroscopic Overview

A thorough spectroscopic analysis begins with an understanding of the molecule's constituent parts. The structure of this compound dictates the expected signals in each spectroscopic method.

Figure 1: Chemical structure of this compound.

The key structural features to be identified are:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Ether Linkage: Connecting the aromatic ring to the propanoic acid side chain.

-

Propanoic Acid Moiety: Including a chiral center at the alpha-carbon, a methyl group, and a carboxylic acid functional group.

-

Methyl Groups: Two on the aromatic ring and one on the propanoic acid chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy

Causality of Experimental Choices: The choice of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical to avoid overwhelming the spectrum with solvent protons. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | COOH |

| ~6.9-7.1 | Multiplet | 3H | Ar-H |

| ~4.7 | Quartet | 1H | O-CH |

| ~2.2 | Singlet | 6H | Ar-CH₃ |

| ~1.6 | Doublet | 3H | CH-CH₃ |

Interpretation:

-

Carboxylic Acid Proton (COOH): A highly deshielded, broad singlet is expected in the 11-12 ppm region. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.

-

Aromatic Protons (Ar-H): The three protons on the substituted benzene ring will appear in the aromatic region (~6.9-7.1 ppm). The substitution pattern will lead to a complex splitting pattern (multiplet).

-

Methine Proton (O-CH): The proton on the alpha-carbon, being adjacent to both an oxygen atom and the carboxylic acid group, is deshielded and will appear as a quartet around 4.7 ppm due to coupling with the adjacent methyl group protons.

-

Aromatic Methyl Protons (Ar-CH₃): The two methyl groups attached to the aromatic ring are in similar chemical environments and are expected to appear as a singlet (or two closely spaced singlets) around 2.2 ppm.

-

Aliphatic Methyl Protons (CH-CH₃): The methyl group on the propanoic acid chain will appear as a doublet around 1.6 ppm due to coupling with the methine proton.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | C=O (Carboxylic Acid) |

| ~155 | Ar-C-O |

| ~130-138 | Ar-C (quaternary) |

| ~115-125 | Ar-CH |

| ~72 | O-CH |

| ~18-20 | Ar-CH₃ |

| ~18 | CH-CH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (~175-180 ppm).

-

Aromatic Carbons: The carbon attached to the ether oxygen (Ar-C-O) is significantly deshielded (~155 ppm). The other quaternary and protonated aromatic carbons will resonate in the 115-138 ppm range.

-

Methine Carbon (O-CH): The alpha-carbon of the propanoic acid, bonded to the oxygen, will appear around 72 ppm.

-

Methyl Carbons (CH₃): The three methyl carbons (two aromatic, one aliphatic) are expected in the upfield region of the spectrum, around 18-20 ppm.

Figure 2: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Causality of Experimental Choices: IR spectroscopy is often performed on solid samples using the potassium bromide (KBr) pellet method or on a liquid film. The choice of method depends on the physical state of the compound. The goal is to obtain a spectrum with sharp, well-resolved absorption bands corresponding to the vibrational modes of the functional groups.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |

| ~1240 | Strong | C-O stretch (Ether) |

| ~1100 | Strong | C-O stretch (Carboxylic Acid) |

Interpretation:

-

O-H Stretch: A very broad and strong absorption band in the 2500-3300 cm⁻¹ region is the hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.

-

C-H Stretches: Absorptions around 2950 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the methyl and methine groups.

-

C=O Stretch: A strong, sharp peak at approximately 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C=C Stretches: Medium intensity bands around 1600 and 1500 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretches: Two strong C-O stretching bands are expected: one around 1240 cm⁻¹ for the aryl-alkyl ether and another around 1100 cm⁻¹ for the C-O bond of the carboxylic acid.

Mass Spectrometry (MS)

Causality of Experimental Choices: Electron Ionization (EI) is a common technique for the mass spectrometry of small organic molecules as it often produces a rich fragmentation pattern that is useful for structural elucidation. The molecular ion peak (M⁺) provides the molecular weight of the compound.

Predicted Mass Spectrum Data (EI)

| m/z | Possible Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 149 | [M - COOH]⁺ |

| 121 | [C₈H₉O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 45 | [COOH]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 194 corresponds to the molecular weight of this compound (C₁₁H₁₄O₃).

-

Loss of Carboxyl Group: A significant fragment at m/z 149 would result from the loss of the carboxylic acid group (mass 45).

-

Further Fragmentation: The fragmentation pattern will likely involve cleavages of the ether bond and rearrangements of the aromatic portion, leading to characteristic ions such as the tropylium ion at m/z 91. The fragment at m/z 121 could correspond to the dimethylphenoxy radical cation.

Figure 3: A simplified representation of potential fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.

-

Data Acquisition: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz). Acquire the ¹H NMR spectrum using standard pulse sequences. Subsequently, acquire the ¹³C NMR spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

Infrared Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a detailed overview and interpretation of the predicted spectroscopic data for this compound. By examining the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectra, a comprehensive understanding of the compound's structural features can be achieved. The provided methodologies and interpretive frameworks serve as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of this and related molecules. The principles outlined herein underscore the synergistic power of multiple spectroscopic techniques in modern chemical analysis.

References

- This reference is a placeholder for a potential future publication with experimental d

Sources

A Technical Guide to the Structural Analogs of 2-(3,4-Dimethylphenoxy)propanoic Acid: Synthesis, Properties, and Structure-Activity Relationships

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural analogs of 2-(3,4-dimethylphenoxy)propanoic acid. While the parent compound itself is not extensively documented, its core phenoxypropanoic acid scaffold is a privileged structure in both agrochemicals and pharmaceuticals. This document delineates the rationale for analog design, provides detailed synthetic methodologies, and discusses the potential biological activities, with a particular focus on the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). By synthesizing principles of medicinal chemistry with practical, field-proven protocols, this guide serves as a comprehensive resource for the rational design and evaluation of novel compounds based on this versatile chemical framework.

Introduction: The Phenoxypropanoic Acid Scaffold

The phenoxypropanoic acid motif is a cornerstone in the development of biologically active molecules. Its derivatives are widely recognized for a range of activities, from the herbicidal effects of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) to the lipid-lowering capabilities of fibrate drugs used to treat dyslipidemia.[1] The general structure, characterized by an ether linkage between a substituted phenyl ring and a propanoic acid moiety, offers a versatile template for chemical modification.

The core compound of this guide, this compound (CAS 25141-00-8), features a dimethyl-substituted aromatic ring.[2] This specific substitution pattern provides a unique starting point for exploring structure-activity relationships (SAR) and developing novel analogs with tailored properties. The insights derived from studying related phenylpropanoic acid derivatives suggest that this class of compounds often targets nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of lipid and glucose metabolism.[1][3][4] This guide will focus on the potential of these analogs as PPAR modulators, a therapeutic area of significant interest for metabolic diseases.[1][5]

The Core Moiety: this compound

The foundational molecule for our exploration is this compound. Understanding its fundamental properties is crucial for the rational design of its analogs.

Chemical Structure:

Physicochemical Properties (Predicted & Experimental):

| Property | Value | Source |

| Melting Point | 96-97 °C (for a related isomer) | |

| logP (o/w) | 2.55 (Predicted for an isomer) | [6] |

| pKa | ~4.5 (Typical for carboxylic acids) | [7] |

| Water Solubility | 3129 mg/L @ 25 °C (est. for related compound) | [8] |

The key structural features that serve as handles for modification include:

-

The Aromatic Ring: The 3,4-dimethyl substitution pattern can be altered by introducing different substituents (e.g., halogens, alkoxy groups) or by changing their position to probe electronic and steric effects.

-

The Ether Linkage: While less commonly modified, replacing the oxygen with sulfur (thioether) or other linkers can impact conformation and metabolic stability.

-

The Propanoic Acid Side Chain: The α-methyl group and the carboxylic acid are critical. The stereochemistry of the α-carbon is often crucial for biological activity, with the (S)-enantiomer typically being more potent in related NSAIDs and PPAR agonists.[9][10] The carboxylic acid is essential for forming key interactions with target proteins.[9]

Design and Synthesis of Structural Analogs

Rationale for Analog Design

The primary goal of creating analogs is to systematically modify the parent structure to optimize for potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). For phenoxypropanoic acids as potential PPAR agonists, key considerations include:

-

Improving Potency: Modifications to the aromatic ring can enhance binding affinity to the PPAR ligand-binding pocket.

-

Achieving Subtype Selectivity: Fine-tuning the structure can lead to selective activation of PPARα, PPARγ, or PPARδ, which is critical for achieving desired therapeutic effects while minimizing side effects.[1][11]

-

Optimizing ADME Properties: Introducing polar functionalities or altering lipophilicity can improve solubility, oral bioavailability, and metabolic stability.[12]

General Synthetic Methodology: Williamson Ether Synthesis

The most direct and widely used method for synthesizing phenoxypropanoic acids is the Williamson ether synthesis.[13][14] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[15]

Experimental Protocol: Synthesis of a Representative Analog, 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

This protocol describes a representative synthesis, which can be adapted for various analogs by substituting the starting phenol and haloalkanoic acid.

Materials:

-

4-Chloro-3,5-dimethylphenol

-

2-Bromopropanoic acid[14]

-